molecular formula C14H13N3S B2660983 4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-phenyl-1,3-thiazole CAS No. 477709-38-9

4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-phenyl-1,3-thiazole

Cat. No. B2660983
CAS RN: 477709-38-9
M. Wt: 255.34
InChI Key: QKKNLCDXPBSYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-phenyl-1,3-thiazole, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, and has been used in a variety of laboratory experiments to investigate its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-phenyl-1,3-thiazole involves its conversion to MPP+, a toxic metabolite that is taken up by dopaminergic neurons and causes their degeneration. MPP+ is thought to inhibit mitochondrial complex I, leading to the production of reactive oxygen species and oxidative stress. This ultimately results in the death of dopaminergic neurons, which is characteristic of Parkinson's disease.
Biochemical and Physiological Effects
4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-phenyl-1,3-thiazole has been found to have a range of biochemical and physiological effects, including the induction of oxidative stress, inflammation, and mitochondrial dysfunction. 4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-phenyl-1,3-thiazole has also been found to alter the expression of genes and proteins involved in neuronal survival and death, and to affect the activity of neurotransmitters such as dopamine and glutamate.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-phenyl-1,3-thiazole in laboratory experiments is its ability to selectively target dopaminergic neurons, which makes it a useful model for Parkinson's disease. 4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-phenyl-1,3-thiazole is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, one limitation of using 4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-phenyl-1,3-thiazole is its toxicity, which can make it difficult to work with and may require special precautions in the laboratory.

Future Directions

There are many potential future directions for research on 4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-phenyl-1,3-thiazole and its applications. One area of focus is the development of new therapies for Parkinson's disease that target the mechanisms of 4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-phenyl-1,3-thiazole toxicity. Another area of interest is the use of 4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-phenyl-1,3-thiazole as a model for other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research into the biochemical and physiological effects of 4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-phenyl-1,3-thiazole, with the goal of better understanding its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-phenyl-1,3-thiazole involves the reaction of 2-phenyl-1,3-thiazole with 1-methyl-1H-pyrazole-5-carboxaldehyde in the presence of a catalyst. This reaction results in the formation of 4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-phenyl-1,3-thiazole, which can be purified through a variety of methods, including column chromatography and recrystallization.

Scientific Research Applications

4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-phenyl-1,3-thiazole has been used in a variety of scientific research applications, including studies of Parkinson's disease and other neurological disorders. In particular, 4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-phenyl-1,3-thiazole has been found to be toxic to dopaminergic neurons, which has led to its use as a model for Parkinson's disease. 4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-phenyl-1,3-thiazole has also been used to study the effects of oxidative stress and inflammation on neuronal cells.

properties

IUPAC Name

4-methyl-5-(2-methylpyrazol-3-yl)-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-10-13(12-8-9-15-17(12)2)18-14(16-10)11-6-4-3-5-7-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKNLCDXPBSYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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